molecular formula C14H10N2O B188118 2,5-Diphenyl-1,3,4-oxadiazole CAS No. 725-12-2

2,5-Diphenyl-1,3,4-oxadiazole

Cat. No. B188118
CAS RN: 725-12-2
M. Wt: 222.24 g/mol
InChI Key: DCJKUXYSYJBBRD-UHFFFAOYSA-N
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Description

2,5-Diphenyl-1,3,4-oxadiazole, also known as PPD, is a compound with the molecular formula C14H10N2O . It has a molecular weight of 222.24 and is a white powder . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2,5-Diphenyl-1,3,4-oxadiazole involves reactions such as Grignard reactions . The synthesis process also includes ester substitution of substituted benzohydrazide in the presence of hydrazine hydrate, followed by cyclization in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of 2,5-Diphenyl-1,3,4-oxadiazole is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The π-systems of the molecules adopt predominantly planar conformations .


Chemical Reactions Analysis

2,5-Diphenyl-1,3,4-oxadiazole reacts with triethyl orthoformate in the presence of zinc iodide to give acetal derivatives, which are then hydrolyzed to afford alkynylaldehyde derivatives .


Physical And Chemical Properties Analysis

2,5-Diphenyl-1,3,4-oxadiazole has a boiling point of 231 °C/13 mmHg and a melting point of 138-140 °C . It has a maximum absorption wavelength (λmax) of 282 nm .

Scientific Research Applications

  • Medicine and Agriculture

    • 1,3,4-Oxadiazoles, including 2,5-Diphenyl-1,3,4-oxadiazole, have been used in medicine and agriculture . They exhibit desirable biological activity such as antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
    • Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
    • The methods of application or experimental procedures involve synthesis of 1,3,4-oxadiazole derivatives .
  • Insecticidal Activity

    • Symmetrical 2,5-bis (2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives (DCPO) show strong activity against house flies, flies and leaf rollers .
    • The methods of application or experimental procedures involve synthesis of these derivatives .
  • Materials Science

    • Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have high thermal and chemical stability, which is important in materials science .
    • Such compounds are used in the production of heat-resistant polymers, blowing agents, optical brighteners, and anti-corrosion agents .
  • Liquid Crystal Technology

    • 2,5-Diphenyl-1,3,4-oxadiazole based Bent-core liquid crystals (BCLCs) with carbosilane end groups have been reported .
    • BCLCs exhibit unique properties like spontaneous breaking of the mirror symmetry and polar switching by electric fields, forming the basis of a range of applications currently being developed .
  • Electroluminescent and Electron-Transport Materials

    • 1,3,4-Oxadiazoles, including 2,5-Diphenyl-1,3,4-oxadiazole, are widely applied in the development of advanced materials, such as electroluminescent and electron-transport materials .
    • The methods of application or experimental procedures involve synthesis of these derivatives .
  • Anti-Inflammatory Activities

    • Certain 1,3,4-oxadiazole derivatives have exhibited a variety of biological effects such as anti-inflammatory activities .
    • The methods of application or experimental procedures involve synthesis of these derivatives .
  • Pharmacology

    • 1,3,4-Oxadiazole derivatives, including 2,5-Diphenyl-1,3,4-oxadiazole, have been used in pharmacology .
    • They have exhibited a variety of biological effects such as antibacterial, antifungal, antitumor, and anti-inflammatory properties .
    • The methods of application or experimental procedures involve synthesis of these derivatives .
  • Fungicidal, Herbicidal, and Insecticidal Agricultural Applications

    • 1,3,4-Oxadiazole derivatives are commonly used in fungicidal, herbicidal, and insecticidal agricultural applications .
    • The methods of application or experimental procedures involve synthesis of these derivatives .

Safety And Hazards

2,5-Diphenyl-1,3,4-oxadiazole is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Research on 1,3,4-oxadiazole derivatives, including 2,5-Diphenyl-1,3,4-oxadiazole, is ongoing. Future developments may focus on improving the processability of these compounds by introducing side groups into the main chains . Additionally, the development of novel 1,3,4-oxadiazole-based drugs with high cytotoxicity towards malignant cells is a promising area of research .

properties

IUPAC Name

2,5-diphenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJKUXYSYJBBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222806
Record name 1,3,4-Oxadiazole, 2-5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diphenyl-1,3,4-oxadiazole

CAS RN

725-12-2
Record name 2,5-Diphenyl-1,3,4-oxadiazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole, 2-5-diphenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Diphenyloxadiazole
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Record name 1,3,4-Oxadiazole, 2-5-diphenyl-
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Record name 2,5-diphenyl-1,3,4-oxadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,290
Citations
C Wang, LO Pålsson, AS Batsanov… - Journal of the American …, 2006 - ACS Publications
2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives with terminal ethynyl- (4a,b) and butadiynyl- (8a,b) substituents have been synthesized in high yields. 2-Methyl-3,5-hexadiyn-2-ol has …
Number of citations: 124 pubs.acs.org
G Ambrosi, M Formica, V Fusi, L Giorgi… - Inorganic …, 2010 - ACS Publications
The coordination properties and photochemical responses of three fluorescent polyamine macrocycles, 9,12,15,24,25-pentaaza-26-oxatetracyclo[21.2.1.0 .0 17,22 ]hexaicosa-2,4,6,17,…
Number of citations: 49 pubs.acs.org
L Tang, X Dai, K Zhong, D Wu, X Wen - Sensors and Actuators B: Chemical, 2014 - Elsevier
A novel fluorescent sensor OXD derived from 2,5-diphenyl-1,3,4-oxadiazole derivative was designed and synthesized. In HEPES buffered (10 mM, pH 7.4) water solution, sensor OXD …
Number of citations: 41 www.sciencedirect.com
AO Doroshenko, EA Posokhov… - Journal of Physical …, 2000 - Wiley Online Library
Luminescent properties of several ortho‐hydroxy derivatives of 2,5‐diphenyl‐1,3,4‐oxadiazole were studied in solvents of different polarity and protolytic ability and compared with the …
Number of citations: 130 onlinelibrary.wiley.com
O Franco, I Orgzall, W Regenstein… - Journal of Physics …, 2006 - iopscience.iop.org
The x-ray pattern and the Raman and luminescence spectra of crystalline 2, 5-diphenyl-1, 3, 4-oxadiazole in one of its polymorphic forms (DPO II) have been investigated under …
Number of citations: 20 iopscience.iop.org
M Ma, C Gong, C Li, Q Yuan, F Huang - European Polymer Journal, 2021 - Elsevier
The silicon-containing arylacetylene resins with 2,5-diphenyl-[1,3,4]-oxadiazole moieties (PODSA-MM, PODSA-MP and PODSA-PP) in the main chains were synthesized by Grignard …
Number of citations: 12 www.sciencedirect.com
JR Lakowicz, I Gryczynski, H Malak… - The Journal of physical …, 1996 - ACS Publications
We observed fluorescence emission from 2,5-diphenyl-1,3,4-oxadiazole (PPD) resulting from two-photon excitation with two different wavelengths near 380 and 760 nm. For this two-…
Number of citations: 43 pubs.acs.org
M Formica, G Ambrosi, V Fusi, L Giorgi, M Arca… - New Journal of …, 2018 - pubs.rsc.org
The coordination properties and photochemical response of two fluorescent ligands 2,5-bis{2-[bis(2-pyridylmethyl)aminomethyl]phenyl}[1,3,4]oxadiazole (L1) and 2,5-bis{2-[(1,4,7-…
Number of citations: 16 pubs.rsc.org
E Westphal, H Gallardo, N Sebastián… - Journal of Materials …, 2019 - pubs.rsc.org
Bent-core liquid crystals (BCLCs) exhibit unique properties like spontaneous breaking of the mirror symmetry and polar switching by electric fields, forming the basis of a range of …
Number of citations: 26 pubs.rsc.org
J Malicka, I Gryczynski, Z Gryczynski… - The Journal of …, 2004 - ACS Publications
We studied surface plasmon-coupled emission (SPCE) of 2,5-diphenyl-1,3,4-oxadiazole (PPD) using a 20 nm aluminum film deposited on a quartz substrate. The directional SPCE UV …
Number of citations: 44 pubs.acs.org

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